molecular formula C19H16F3N3O2 B6505814 6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile CAS No. 1426314-91-1

6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile

Cat. No.: B6505814
CAS No.: 1426314-91-1
M. Wt: 375.3 g/mol
InChI Key: MDKCVOWDTJJMFE-UHFFFAOYSA-N
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Description

6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile (CAS 1426314-91-1) is a synthetic chemical compound with the molecular formula C19H16F3N3O2 and a molecular weight of 375.34 g/mol . It belongs to a class of compounds incorporating a trifluoromethylpyridine (TFMP) moiety, a structure of significant interest in advanced chemical research due to its unique physicochemical properties . The presence of the strong electron-withdrawing trifluoromethyl group on the aromatic ring can profoundly influence a molecule's conformation, metabolic stability, and biomolecular affinity . This makes TFMP derivatives valuable scaffolds in the discovery and development of new active substances. The specific structure of this compound, which features a piperidine ring linked via an ether and an amide bond to two substituted pyridine rings, suggests potential for diverse biological activity. Compounds with this pharmacophore are frequently investigated for their inhibitory effects on specific enzymes. This reagent has been identified in patent literature as a key intermediate or target structure in the development of pyridineamine compounds investigated for their utility as Pim kinase inhibitors . Kinase inhibitors are a major focus in biomedical research, particularly in oncology for the treatment of various hyperproliferative diseases . This product is intended for use in laboratory research to further explore these and other biochemical mechanisms. It is supplied for in-vitro research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with the appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)15-3-1-2-14(10-15)18(26)25-8-6-16(7-9-25)27-17-5-4-13(11-23)12-24-17/h1-5,10,12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKCVOWDTJJMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Positioning : The target compound’s 3-(trifluoromethyl)benzoyl group differs from 14a , which has a 3-fluoro-4-(trifluoromethyl)benzoyl group. The additional fluorine in 14a may enhance electron-withdrawing effects but reduce steric accessibility .
  • Synthetic Efficiency : Yields for urea derivatives (e.g., 14a , 35.2%) are lower than benzamide analogs (e.g., 8a , 64.2%), suggesting urea formation may involve more complex steps .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:

  • Trifluoromethyl Role: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
  • This contrasts with rigid analogs like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (), where a thiophenyl group may restrict rotation .

Preparation Methods

Amide Bond Formation

The piperidine intermediate is prepared by reacting piperidin-4-ol with 3-(trifluoromethyl)benzoyl chloride under basic conditions.

Procedure :

  • Reagents : Piperidin-4-ol (1.0 equiv), 3-(trifluoromethyl)benzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

  • Yield : ~85% (analogous to amidation yields in).

Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the piperidine amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction to completion.

Ether Bond Formation via Mitsunobu Reaction

The ether linkage between the piperidine alcohol and pyridine is efficiently formed using the Mitsunobu reaction, which avoids harsh conditions and preserves stereochemistry.

Procedure :

  • Reagents : 1-[3-(Trifluoromethyl)benzoyl]piperidin-4-ol (1.0 equiv), 6-bromopyridine-3-carbonitrile (1.1 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 24 hours.

  • Yield : ~78% (based on analogous ether syntheses in).

Optimization :

  • Excess DEAD ensures complete conversion.

  • Lower temperatures minimize side reactions, such as elimination.

Palladium-Catalyzed Coupling for Ether Formation

Alternative to Mitsunobu, a Ullmann-type coupling employs palladium catalysts for constructing the aryl ether bond. This method is advantageous for electron-deficient pyridines.

Procedure :

  • Reagents : 6-Bromopyridine-3-carbonitrile (1.0 equiv), 1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).

  • Conditions : Toluene, 110°C, 18 hours under N₂.

  • Yield : ~70% (similar to Pd-catalyzed couplings in).

Key Considerations :

  • Base : Cs₂CO₃ facilitates deprotonation of the piperidine alcohol.

  • Ligand : Xantphos enhances catalytic activity by stabilizing Pd intermediates.

Introduction of the Cyano Group

The cyano group at pyridine position 3 is introduced via two primary routes:

Cyanation of Halogenated Precursors

Procedure :

  • Reagents : 6-Bromo-3-iodopyridine (1.0 equiv), CuCN (2.0 equiv), DMF, 120°C, 6 hours.

  • Yield : ~65% (analogous to cyanation in).

Direct Functionalization via Rosenmund-von Braun Reaction

Procedure :

  • Reagents : 6-Bromopyridine-3-carboxylic acid (1.0 equiv), NH₃, CuCN, 150°C, 8 hours.

  • Yield : ~60% (lower due to side reactions).

Purification and Characterization

Chromatographic Purification

  • Method : Column chromatography using silica gel and ethyl acetate/hexane gradients.

  • Purity : >95% (confirmed by HPLC).

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 8.45 (pyridine H-2), 7.85–7.60 (trifluoromethylbenzoyl aromatic protons), 4.20–3.80 (piperidine OCH₂).

  • ¹³C NMR : Signal at δ 167.5 (amide carbonyl), 155.2 (pyridine C-6), 122.5 (CF₃).

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield
Mitsunobu ReactionHigh regioselectivity, mild conditionsCostly reagents (DEAD, PPh₃)78%
Palladium-Catalyzed CouplingScalability, tolerance to electron-withdrawing groupsRequires inert atmosphere70%
Direct CyanationSimplified step economyLower yields due to competing reactions60–65%

Industrial-Scale Considerations

For large-scale production, the palladium-catalyzed method is preferred due to lower reagent costs and easier handling of intermediates. Spray-dried dispersions (as in ) may enhance bioavailability in final formulations.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use palladium catalysts for coupling steps to enhance efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature Control : Maintaining temperatures between 60–80°C during SNAr reactions minimizes side products .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, particularly the trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and piperidine ring protons .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~407.1 for C21H17F3N2O2) .

How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound for potential therapeutic applications?

Q. Advanced

  • Functional Group Modifications : Systematically alter the trifluoromethylbenzoyl or piperidinyloxy groups to assess impact on target binding. For example, replacing the CF3 group with Cl or Br may enhance lipophilicity .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinase or protease targets using fluorescence-based assays.
    • Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293 or HeLa) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PI3K or EGFR .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Q. Advanced

  • Replicate Key Experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell passage number) .
  • Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) or dosing regimens .

What are the recommended storage conditions to ensure the stability of this compound?

Q. Basic

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the cyanopyridine group .
  • Humidity Control : Use desiccants (silica gel) to avoid moisture-induced degradation of the benzoylpiperidine moiety .
  • Solvent Compatibility : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless lyophilized .

How can computational chemistry methods be applied to predict the binding affinity of this compound with potential biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate interactions over 100–200 ns trajectories to assess stability of ligand-target complexes (e.g., using GROMACS) .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
  • QSAR Modeling : Train models on datasets of similar pyridine-carbonitriles to predict IC50 values for novel targets .

What critical parameters must be considered when scaling up the synthesis from laboratory to pilot-scale?

Q. Basic

  • Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., benzoylation) .
  • Safety Protocols : Implement inert gas (N2/Ar) purging to mitigate risks from volatile solvents (e.g., THF) .
  • Purification Efficiency : Transition from column chromatography to recrystallization for cost-effective bulk purification .

What in vitro models are suitable for preliminary toxicological assessment of this compound?

Q. Advanced

  • Hepatocyte Viability Assays : Primary human hepatocytes or HepG2 cells exposed to 1–100 µM doses, measuring ATP content (CellTiter-Glo) .
  • hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., P450-Glo) to predict drug-drug interactions .

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